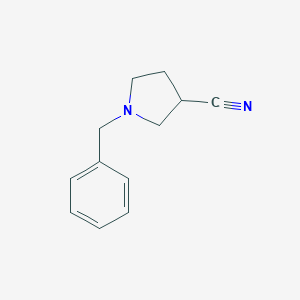

1-Benzylpyrrolidine-3-carbonitrile

Description

Contextual Significance in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural components in chemistry, with a significant presence in pharmaceuticals. It is estimated that 59% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. bldpharm.com Among the five-membered non-aromatic nitrogen heterocycles, the pyrrolidine (B122466) ring is the most prevalent core structure found in approved drugs. bldpharm.comnih.gov

The significance of the pyrrolidine scaffold, as present in 1-benzylpyrrolidine-3-carbonitrile, stems from several key structural characteristics. Unlike its aromatic counterpart, pyrrole (B145914), the saturated, five-membered pyrrolidine ring is non-planar and characterized by sp³-hybridized carbon atoms. nih.gov This feature provides distinct advantages in chemical design:

Increased Three-Dimensionality: The non-planar nature of the ring, often described as undergoing "pseudorotation," allows for greater three-dimensional (3D) coverage. This complexity is crucial for achieving specific spatial orientations required for precise interactions with biological targets. nih.gov

Structural Flexibility: The ring possesses a degree of conformational flexibility that can be controlled or "locked" by the strategic placement of substituents, influencing its pharmacological efficacy. nih.gov

Role as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

The pyrrolidine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. The utility of the pyrrolidine ring, and by extension this compound, as such a scaffold is rooted in its structural and chemical properties.

In medicinal chemistry, there is a growing interest in designing molecules that "escape flatland"—a concept that encourages moving away from flat, two-dimensional aromatic structures towards more complex, three-dimensional molecules. bldpharm.com Increasing the fraction of sp³-hybridized carbons (a metric known as Fsp3) has been correlated with a higher probability of success in clinical development. bldpharm.com The pyrrolidine ring is an Fsp3-rich building block that provides the desired three-dimensionality. bldpharm.com

Furthermore, restricting the conformational flexibility of a molecule can be an effective strategy to improve its potency by reducing the entropic penalty upon binding to a receptor. bldpharm.com The pyrrolidine ring serves as a conformationally restricted motif, which can enhance the binding affinity between the ligand and its target protein. bldpharm.com The benzyl (B1604629) and nitrile substituents on the this compound core are key functional groups that can engage in specific interactions, such as hydrogen bonding and electrostatic interactions, with enzymes and receptors, thereby modulating their biological activity. nbinno.com This makes the scaffold a versatile tool for synthesizing libraries of compounds to probe biological systems and discover new therapeutic agents. nih.govoist.jp

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405451 | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-52-8 | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Functionalization of 1 Benzylpyrrolidine 3 Carbonitrile

Reactivity of the Nitrile Functional Group

The electron-withdrawing nature of the cyano group significantly influences the reactivity of the molecule, making it a prime site for various chemical transformations.

Hydrolysis and Reductive Transformations

The nitrile group of 1-benzylpyrrolidine-3-carbonitrile can undergo both hydrolysis to a carboxylic acid and reduction to a primary amine, providing access to two important classes of derivatives.

Hydrolysis:

While the direct hydrolysis of this compound to 1-benzylpyrrolidine-3-carboxylic acid is a plausible transformation under acidic or basic conditions, specific experimental details for this particular compound are not extensively documented in the reviewed literature. However, the synthesis of 1-benzylpyrrolidine-3-carboxylic acid from other precursors is known. google.com

Reductive Transformations:

The reduction of the nitrile group to a primary amine is a well-established transformation for this compound and its enantiopure forms. This reaction opens the door to a variety of further functionalizations.

A common method involves a two-step hydrogenation procedure. In one instance, the nitrile reduction and subsequent N-debenzylation were achieved using Raney-Nickel (Raney-Ni) and Palladium on carbon (Pd/C) as catalysts, respectively. nih.gov Another documented procedure for the reduction of (R)-1-benzylpyrrolidine-3-carbonitrile utilizes a reducing agent to furnish (R)-C-(1-benzylpyrrolidin-3-yl)methylamine. google.com This primary amine can then be further modified, for example, by protection with a tert-butoxycarbonyl (Boc) group, followed by hydrogenation to remove the N-benzyl group. google.com

Table 1: Reductive Transformation of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| (R)-1-Benzylpyrrolidine-3-carbonitrile | 1. Reduction | (R)-C-(1-Benzylpyrrolidin-3-yl)methylamine | google.com |

| (R)-C-(1-Benzylpyrrolidin-3-yl)methylamine | 2. Boc-protection, Hydrogenation | (R)-3-(Boc-aminomethyl)pyrrolidine | google.com |

| This compound derivative | 1. Raney-Ni, H₂ (Nitrile reduction) 2. Pd/C, H₂ (N-debenzylation) | Corresponding pyrrolidine-3-yl-methylamine | nih.gov |

Derivatization to Other Nitrogen-Containing Functional Groups

The conversion of the nitrile group into other nitrogen-containing functionalities, such as tetrazoles, is a common strategy in medicinal chemistry to generate bioisosteres of carboxylic acids. However, specific examples of the derivatization of the nitrile in this compound to other nitrogen-containing groups are not detailed in the currently reviewed scientific literature.

Modifications of the Pyrrolidine (B122466) Ring System

Functionalization at Ring Positions

Chemical Derivatization of the N-Benzyl Group

The N-benzyl group plays a crucial role in the synthesis and reactivity of this molecule. It can be removed to provide a secondary amine, which can then be further functionalized.

Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents on the phenyl ring of the N-benzyl group can influence the reactivity of the pyrrolidine system and the selectivity of its transformations. While this is a recognized principle in organic chemistry, specific research focusing on the substituent effects on the reactivity and selectivity of transformations involving this compound is not extensively reported. General methods for the N-debenzylation of various N-benzyl heterocyclic compounds have been developed, including catalytic hydrogenation and the use of oxidizing agents. nih.govresearchgate.net The choice of method often depends on the presence of other functional groups within the molecule. For instance, catalytic hydrogenation is a common and efficient method for N-debenzylation. nih.gov

Table 2: N-Debenzylation of 1-Benzylpyrrolidine (B1219470) Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound derivative | Pd/C, H₂ | Corresponding pyrrolidine-3-carbonitrile (B51249) | nih.gov |

| (R)-1-Benzyl-3-(Boc-aminomethyl)pyrrolidine | Hydrogenation | (R)-3-(Boc-aminomethyl)pyrrolidine | google.com |

Synthesis of Hybrid Molecular Architectures

The concept of hybrid molecular architectures in drug design involves the covalent linking of two or more distinct pharmacophoric units to create a single molecule with potentially synergistic or multi-target biological activities. While direct, documented examples of using this compound for the explicit purpose of creating such hybrid molecules are not extensively reported in publicly available literature, the chemical functionalities inherent in this compound lend themselves to such synthetic strategies. The following sections describe plausible, research-informed pathways for the synthesis of hybrid molecules utilizing the this compound scaffold.

The secondary amine within the pyrrolidine ring, after a debenzylation step, offers a prime site for coupling with other molecular entities. This approach allows for the introduction of a second pharmacophore, leading to the formation of a hybrid molecule.

A key transformation would be the removal of the N-benzyl group, typically achieved through catalytic hydrogenation. The resulting free secondary amine of pyrrolidine-3-carbonitrile can then undergo a variety of coupling reactions. For instance, amide bond formation with a carboxylic acid-containing drug or pharmacophore is a common and robust method. Another approach is reductive amination, where the secondary amine reacts with an aldehyde or ketone functional group of another molecule in the presence of a reducing agent.

| Reactant 1 (Derived from this compound) | Reactant 2 (Pharmacophore) | Coupling Reaction | Resulting Hybrid Structure |

| Pyrrolidine-3-carbonitrile | Carboxylic acid-containing molecule | Amide Coupling (e.g., using DCC, EDC) | N-Acylpyrrolidine-3-carbonitrile derivative |

| Pyrrolidine-3-carbonitrile | Aldehyde/Ketone-containing molecule | Reductive Amination (e.g., using NaBH(OAc)₃) | N-Alkyl/Aryl-pyrrolidine-3-carbonitrile derivative |

The carbonitrile (nitrile) group at the 3-position of the pyrrolidine ring is a versatile functional handle that can be transformed into various other groups, providing a gateway to a diverse range of hybrid structures.

One of the most powerful transformations of a nitrile is its participation in cycloaddition reactions. For example, the [3+2] cycloaddition of the nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Tetrazoles are well-known bioisosteres of carboxylic acids and are frequently incorporated into medicinal compounds. This would create a hybrid molecule where the pyrrolidine moiety is fused or linked to a tetrazole-containing pharmacophore.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations open up new avenues for coupling reactions, similar to those described for the ring amine, but originating from the 3-position of the pyrrolidine ring.

| Starting Material | Reagent | Transformation of Nitrile Group | Potential for Hybridization |

| This compound | Sodium Azide (NaN₃) | [3+2] Cycloaddition | Formation of a 5-(1-benzylpyrrolidin-3-yl)tetrazole, which can be part of a larger hybrid molecule. |

| This compound | Strong Acid/Base | Hydrolysis | Formation of 1-benzylpyrrolidine-3-carboxylic acid, enabling amide bond formation with another amine-containing pharmacophore. |

| This compound | Reducing Agent (e.g., LiAlH₄) | Reduction | Formation of (1-benzylpyrrolidin-3-yl)methanamine, allowing for amide or sulfonamide formation with another pharmacophore. |

This table outlines established chemical transformations of the nitrile group that could be applied to this compound for the synthesis of hybrid architectures.

The strategic combination of debenzylation and nitrile group manipulation would allow for the attachment of two different pharmacophores, one at the ring nitrogen and another at the 3-position, leading to the creation of highly complex and potentially potent hybrid molecular architectures. However, it is important to reiterate that while chemically feasible and based on established synthetic methodologies, specific, published examples of these exact pathways originating from this compound are scarce. The exploration of this compound as a building block for hybrid molecules remains a promising area for future research in medicinal chemistry.

Medicinal Chemistry Applications and Biological Activity of 1 Benzylpyrrolidine 3 Carbonitrile Derivatives

Modulation of Receptor Systems

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. mdpi.com Synthetic agonists of PPARs, such as the thiazolidinediones (glitazones), are used in the treatment of type 2 diabetes. mdpi.commdpi.com The pyrrolidine (B122466) scaffold has been identified as a key component in the development of novel PPAR agonists. Research has focused on designing potent and selective PPAR agonists for the treatment of metabolic diseases. nih.govnih.gov

A series of 3,4-disubstituted pyrrolidine acid analogs have been synthesized and evaluated as PPAR ligands. nih.gov In these studies, the cis-3R,4S isomer was identified as the preferred stereochemistry for potent dual PPARα/γ agonism. nih.gov One such analog, the N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid derivative, demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic mice. nih.gov While direct studies on 1-benzylpyrrolidine-3-carbonitrile derivatives as PPAR agonists are not extensively documented, the established activity of other pyrrolidine-based compounds suggests that this scaffold could serve as a valuable template for the design of new PPAR modulators. The benzyl (B1604629) group at the 1-position and the carbonitrile at the 3-position could be systematically modified to optimize interactions with the PPAR ligand-binding domain.

| Compound Class | Target | Key Findings | Reference |

| 3,4-disubstituted pyrrolidine acid analogs | PPARα/γ | The cis-3R,4S isomer showed potent dual agonism. An N-4-trifluoromethyl-pyrimidinyl derivative lowered glucose and triglycerides in diabetic mice. | nih.gov |

| Piperidinyl/piperazinyl benzothiazole (B30560) derivatives with a pyrrolidine group | PPARδ | Introduction of a pyrrolidine group enhanced hPPARδ activity and subtype selectivity, leading to a potent agonist that suppressed atherosclerosis progression in mice. | nih.gov |

Therapeutic Research Areas

The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas, as detailed below.

The complex nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multifunctional therapeutic agents. nih.gov Derivatives of 1-benzylpyrrolidine (B1219470) have shown promise in this area. Novel multifunctional ligands based on a 1-benzylpyrrolidine-3-amine core have been designed and synthesized. nih.gov These compounds have demonstrated the ability to inhibit butyrylcholinesterase (BuChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. nih.gov Furthermore, these derivatives exhibit anti-aggregating properties against amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology, as well as antioxidant and metal-chelating capabilities. nih.govnih.gov

Hybrid molecules incorporating the N-benzylpyrrolidine scaffold have been developed and tested for their potential to combat Alzheimer's disease. nih.gov Certain hybrids have shown significant inhibition of human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and beta-secretase-1 (hBACE-1), all of which are important targets in Alzheimer's disease research. nih.gov These compounds also demonstrated the ability to permeate the blood-brain barrier, disassemble Aβ aggregates, and protect neuronal cells. nih.gov In vivo studies have further shown that these derivatives can improve cognitive function in animal models of Alzheimer's disease. nih.gov The anti-inflammatory properties of some pyrrolidine derivatives, through the inhibition of cyclooxygenase-2 (COX-2), may also contribute to their neuroprotective effects by mitigating neuroinflammation, a known factor in the progression of neurodegenerative diseases. nih.gov

| Derivative Class | Key Targets/Activities | Notable Outcomes | Reference |

| 1-Benzylpyrrolidine-3-amine derivatives | BuChE inhibition, Aβ anti-aggregation, antioxidant, metal chelation | Multifunctional agents with potential for Alzheimer's disease therapy. | nih.gov |

| N-Benzylpyrrolidine hybrids | hAChE, hBuChE, hBACE-1 inhibition, Aβ disassembly, neuroprotection | Ameliorated cognitive dysfunction in animal models. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 inhibition, anti-inflammatory, antioxidant | Reduced neuroinflammation and DNA damage in neuronal-like cells. | nih.gov |

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. tandfonline.comnih.gov The pyrrolidine scaffold is a key structural motif in many natural and synthetic compounds with antimicrobial activity. nih.govbiointerfaceresearch.com Thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. biointerfaceresearch.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

Specifically, novel pyrrolidine-3-carbonitrile (B51249) derivatives have been synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) and have demonstrated promising antimicrobial activity against a range of bacteria and fungi, with some compounds showing efficacy comparable to reference antibiotics. ekb.eg The structure-activity relationship of these derivatives is being actively studied to optimize their antibacterial potency and spectrum. tandfonline.com

Inflammation and oxidative stress are underlying factors in a wide range of chronic diseases. Pyrrolidine derivatives have been investigated for their anti-inflammatory and antioxidant potential. researchgate.netnih.gov Some pyrrolidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netnih.gov The antioxidant properties of certain 1-benzylpyrrolidine derivatives contribute to their neuroprotective effects by scavenging free radicals. nih.gov The anti-inflammatory activity of some pyrrolidine-2,5-dione derivatives has also been demonstrated in models of aseptic inflammation. mdpi.com

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the development of anticonvulsant drugs. nih.govnih.gov Ethosuximide, a pyrrolidine-2,5-dione derivative, is a clinically used antiepileptic drug. nih.gov Research has focused on synthesizing hybrid anticonvulsants based on the pyrrolidine-2,5-dione scaffold to achieve a broader spectrum of activity. nih.gov These hybrid molecules often incorporate structural features of other antiepileptic drugs like levetiracetam (B1674943) and lacosamide. nih.govsemanticscholar.org

Derivatives of 3-substituted pyrrolidine-2,5-diones have shown potent anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.commdpi.com The mechanism of action for many of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and calcium channels. nih.govmdpi.com

| Derivative Class | Key Features | Anticonvulsant Activity | Potential Mechanism | Reference |

| Hybrid pyrrolidine-2,5-diones | Combines pharmacophores of known antiepileptic drugs | Broad spectrum of activity in preclinical models | Modulation of voltage-gated sodium and calcium channels | nih.govsemanticscholar.org |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Specific substitution at the 3-position | Potent antiseizure properties in MES and 6 Hz models | Interaction with neuronal voltage-sensitive sodium channels | mdpi.com |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Chloro-substitution on the phenyl ring | More beneficial efficacy and safety profile than valproic acid in certain models | Interaction with neuronal voltage-sensitive sodium and L-type calcium channels | mdpi.com |

The pyrrolidine moiety is present in a number of natural and synthetic compounds that exhibit anticancer activity. researchgate.netnih.gov The diverse substitution patterns possible on the pyrrolidine ring allow for the regulation of various targets involved in cancer cell proliferation. nih.gov Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and shown to possess anticancer activity against human lung epithelial cells. mdpi.com Specifically, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure enhanced the anticancer effects. mdpi.com

Studies have also demonstrated the growth inhibitory activity of pyrrole (B145914) and pyrrolidine derivatives on human breast cancer and chronic myelogenous leukemia cell lines, with some compounds exhibiting selectivity for cancer cells over non-cancerous cells. researchgate.net The development of pyrrolidine-based compounds as anticancer agents is an active area of research, with a focus on designing molecules with improved efficacy and reduced side effects. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

The exploration of this compound and its derivatives in medicinal chemistry hinges on understanding how specific structural features of the molecule influence its interaction with biological targets. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new, more potent, and selective therapeutic agents. These studies involve systematic modification of the core structure and analysis of the resulting changes in biological activity.

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger (or block) its response. For derivatives of 1-benzylpyrrolidine, the core scaffold itself represents a key pharmacophoric element, which has been explored in the development of agents for complex conditions like Alzheimer's disease. While direct SAR studies on a broad series of this compound derivatives are not extensively published, valuable insights can be drawn from closely related structures, such as 1-benzylpyrrolidine-3-amine analogs.

Research into multi-target-directed ligands for Alzheimer's disease has identified the N-benzylpyrrolidine moiety as an effective pharmacophore for inhibiting cholinesterases, enzymes critical in neurotransmission. In these studies, the N-benzyl group is shown to provide good binding affinity within the catalytic site of the enzyme. SAR analyses have revealed several key requirements for activity:

The Pyrrolidine Ring: This saturated, five-membered ring serves as a central scaffold, providing a specific three-dimensional orientation for the other functional groups. Its size and conformational flexibility are important for fitting into the binding pockets of target proteins.

The N-Benzyl Group: The benzyl substituent on the pyrrolidine nitrogen is a critical feature. This group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues (like tryptophan or phenylalanine) in the active site of target enzymes. Studies on related N-benzylpiperidine derivatives have shown that this moiety is crucial for effective cholinesterase inhibition.

The following table summarizes the key pharmacophoric features and their contributions to biological activity based on studies of related N-benzylpyrrolidine scaffolds.

| Pharmacophoric Feature | Structural Component | Observed Contribution to Biological Activity |

|---|---|---|

| Heterocyclic Core | Pyrrolidine Ring | Acts as a rigid scaffold to orient substituents in a defined 3D space for optimal target interaction. |

| Aromatic Moiety | N-Benzyl Group | Engages in hydrophobic and π-π stacking interactions within enzyme active sites, often essential for binding affinity. |

| Key Functional Group | Substituent at C3-position (e.g., -CN, -NH₂) | Crucial for modulating polarity, hydrogen bonding capacity, and target selectivity. A primary point for chemical modification to tune activity. |

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a paramount role in determining the biological efficacy of drug candidates. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. The this compound scaffold has a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-benzylpyrrolidine-3-carbonitrile and (S)-1-benzylpyrrolidine-3-carbonitrile.

The biological activities of these two enantiomers can differ significantly. One enantiomer may bind to the target receptor with high affinity, producing the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. Therefore, controlling the stereochemistry during synthesis is a critical aspect of drug development.

The importance of stereochemistry in this class of compounds is underscored by the commercial availability and use of enantiomerically pure precursors like (S)-pyrrolidine-3-carbonitrile hydrochloride as chiral building blocks. nih.govpharmacologymentor.com The use of such optically pure starting materials allows chemists to synthesize derivatives with a specific, well-defined stereochemistry, which is essential for achieving potency and selectivity against biological targets. pharmacologymentor.com While specific studies comparing the biological efficacy of the (R) and (S) enantiomers of a particular this compound derivative are not widely reported in the public literature, the principle remains a cornerstone of medicinal chemistry. It is well-established that the precise spatial orientation of the carbonitrile group relative to the rest of the scaffold will dictate the quality of the fit within a chiral binding pocket.

The influence of stereochemistry on the efficacy of pyrrolidine-based compounds is a well-documented phenomenon in medicinal chemistry. For a given biological target, one enantiomer will typically present its key binding groups (e.g., the carbonitrile and the benzyl group) in the correct orientation for optimal interaction, while the other will not.

The table below illustrates the potential differential effects of stereoisomers, a fundamental concept directly applicable to this compound derivatives.

| Stereoisomer | Potential Biological Efficacy | Rationale |

|---|---|---|

| (R)-enantiomer | May exhibit high, low, or no activity | Biological targets (enzymes, receptors) are chiral and will interact preferentially with the enantiomer that has the complementary 3D shape for optimal binding. This difference in binding affinity typically leads to a significant difference in biological activity. |

| (S)-enantiomer | May exhibit high, low, or no activity |

Computational and Theoretical Studies on 1 Benzylpyrrolidine 3 Carbonitrile

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding energy.

A review of published scientific literature does not yield specific molecular docking studies performed on 1-benzylpyrrolidine-3-carbonitrile. Such a study would require a defined biological target. However, the principles of molecular docking could be readily applied to this compound. For instance, if a protein target were identified, docking simulations could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the benzyl (B1604629) group, pyrrolidine (B122466) ring, or nitrile moiety of the ligand and the amino acid residues of the protein. These theoretical interactions are fundamental in rational drug design, helping to explain the compound's biological activity and guiding the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and the dynamics of ligand-protein binding. This technique allows researchers to observe how a molecule like this compound behaves in a simulated physiological environment, accounting for factors like solvent effects and temperature. cam.ac.uk

Specific molecular dynamics simulation studies focused on this compound have not been identified in the reviewed literature. A conformational analysis via MD would explore the rotational freedom around the single bonds of the molecule, identifying the most stable, low-energy conformers. nih.govhumanjournals.com When combined with a protein target, MD simulations can extend the static picture from molecular docking, providing insights into the stability of the ligand-protein complex, the persistence of key interactions over time, and the conformational changes that may occur in both the ligand and the protein upon binding. semanticscholar.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties with high accuracy.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, thereby allowing for the calculation of activation energies and reaction pathways. tdcommons.aiprismbiolab.com For this compound, DFT could be used to study its synthesis or its reactivity in various chemical transformations. For example, in reactions involving the nitrile group, such as cycloadditions, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.govcomputabio.com While general DFT studies on such reactions exist, no specific mechanistic studies using DFT for this compound have been found in the literature.

DFT is also used to predict the electronic properties of a molecule, which are fundamental to understanding its reactivity. Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. nih.govgreenstonebio.com These properties help identify the most nucleophilic and electrophilic sites within a molecule, predicting how it will interact with other reagents. For this compound, DFT could map the electron-rich and electron-poor regions, providing a theoretical basis for its chemical behavior. However, specific literature detailing DFT-based electronic structure predictions for this compound was not identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuq.edu.au By calculating molecular descriptors that encode physicochemical properties, topology, and electronic features, QSAR models can be trained to predict the activity of new, untested compounds. nih.gov These models are valuable in drug discovery for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.

A prerequisite for developing a QSAR model is a dataset of structurally related compounds with experimentally measured biological activity against a specific target. A search of the scientific literature did not reveal any QSAR models that have been developed using this compound as part of a training or test set. If such a dataset were available, this compound could be included to build a predictive model, which could then be used to guide the design of novel derivatives with potentially enhanced activity.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profile. These predictive models use a molecule's structure to estimate various properties that determine its fate in the body, helping to identify potential liabilities before significant resources are invested. Numerous computational tools and web servers are available to perform these predictions.

For this compound, a comprehensive ADMET profile was predicted using the pkCSM computational model. The results provide estimates for key parameters related to its absorption, distribution, metabolism, excretion, and potential toxicity. These predictions are valuable for assessing the compound's drug-like properties and identifying areas for potential optimization.

Future Research Directions and Translational Potential

Discovery of Novel Biological Targets for 1-Benzylpyrrolidine-3-carbonitrile Derivatives

The quest for novel therapeutic agents is intrinsically linked to the identification of new biological targets. For derivatives of this compound, this discovery process is multifaceted, leveraging both computational and experimental approaches. The inherent structural features of this scaffold, namely the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the nitrile moiety, provide a versatile platform for interaction with a range of biological macromolecules.

Initially, the exploration for biological targets can be guided by computational methods. In silico screening, for example, can predict the binding affinity of a library of this compound derivatives against a vast array of known protein structures. This approach accelerates the identification of potential protein-ligand interactions, which can then be validated through in vitro assays.

A significant area of investigation for this class of compounds is in the realm of infectious diseases. A patent has described the use of (R)-1-benzylpyrrolidine-3-carbonitrile in the synthesis of compounds intended as antibacterial agents. google.com This suggests that derivatives of this scaffold could target essential enzymes or proteins in bacteria, disrupting their cellular processes. Further research could focus on identifying these specific bacterial targets. Moreover, derivatives of this compound have been investigated as efflux pump inhibitors in bacteria like Pseudomonas aeruginosa. nih.govgoogle.commdpi.com Efflux pumps are proteins that expel antibiotics from the bacterial cell, and their inhibition can restore the efficacy of existing antibiotic drugs.

Beyond antibacterial applications, the structural motif of this compound bears resemblance to moieties found in compounds active against other targets. For instance, derivatives of beta-proline, which shares the pyrrolidine core, have been evaluated as sodium channel blockers. molaid.com This suggests a potential for this compound derivatives to be explored for neurological or cardiovascular conditions where sodium channel activity is implicated.

The following table illustrates a hypothetical screening cascade for identifying novel biological targets for a library of this compound derivatives.

| Screening Stage | Methodology | Objective | Hypothetical Outcome |

| Primary Screen | High-Throughput Screening (HTS) against a panel of diverse protein targets | To identify initial "hits" with significant binding affinity. | Derivative X shows >50% inhibition of a specific bacterial enzyme at 10 µM. |

| Secondary Screen | Dose-response assays and initial SAR (Structure-Activity Relationship) studies | To confirm the activity of the primary hits and understand the basic chemical features required for activity. | Derivative X confirms activity with an IC50 of 1 µM. Analogs with modified benzyl groups show decreased activity. |

| Target Validation | Cellular assays and genetic knockdown/knockout experiments | To confirm that the interaction with the identified target leads to the desired biological effect in a cellular context. | Inhibition of the target enzyme by Derivative X leads to bacterial cell death. |

| Mechanism of Action Studies | Biophysical and biochemical assays (e.g., X-ray crystallography, NMR) | To elucidate the precise binding mode and mechanism of inhibition. | Co-crystallization reveals that Derivative X binds to the active site of the target enzyme. |

Advanced Synthetic Methodologies for Scalable Production

The translation of a promising chemical scaffold from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic routes. For this compound and its derivatives, future research will likely focus on optimizing existing synthetic methods and exploring novel, more sustainable approaches.

Currently, the synthesis of chiral this compound has been documented, for example, through the mesylation of (S)-1-benzylpyrrolidin-3-ol followed by nucleophilic substitution with a cyanide source to yield (R)-1-benzylpyrrolidine-3-carbonitrile. google.com While effective at a lab scale, this multi-step process may present challenges for large-scale production in terms of cost, safety, and environmental impact.

Future advancements in synthetic methodologies could include:

Catalytic Asymmetric Synthesis: Developing catalytic methods to directly introduce the nitrile group onto the pyrrolidine ring in a stereocontrolled manner would be a significant improvement. This could involve transition-metal catalysis or organocatalysis, reducing the need for chiral starting materials and stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its key intermediates could offer numerous advantages over traditional batch production. These include enhanced safety, better control over reaction parameters, and the potential for higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps could offer a green and highly selective alternative to conventional chemical methods. For instance, an enzyme could be engineered to perform the stereoselective cyanation of a suitable pyrrolidine precursor.

The following table outlines potential advanced synthetic routes for this compound.

| Synthetic Approach | Key Features | Potential Advantages | Challenges |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | High enantiomeric excess, reduced waste. | Catalyst development and cost. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Improved safety, scalability, and process control. | Initial setup costs and optimization. |

| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery, stability, and cost. |

Development of Multifunctional Therapeutic Agents

The concept of a single drug molecule acting on multiple targets, known as polypharmacology, is gaining traction in drug discovery. The this compound scaffold is well-suited for the development of such multifunctional therapeutic agents. By strategically modifying the core structure, it is possible to design derivatives that can modulate different biological pathways simultaneously.

For example, in the context of bacterial infections, a derivative could be designed to both inhibit a key bacterial enzyme and block an efflux pump. This dual action would not only kill the bacteria directly but also prevent the development of resistance.

Another avenue for multifunctional drug design is to combine pharmacophores for different targets into a single molecule. For instance, an anti-inflammatory moiety could be appended to a this compound derivative that targets a protein involved in a neurodegenerative disease. This could potentially address both the primary pathology and the associated inflammation.

The development of benzofuran (B130515) hydrazone derivatives as multifunctional agents with antioxidant, photoprotective, and antiproliferative activities serves as a successful example of this approach with a different scaffold. A similar strategy could be applied to the this compound framework.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. For the this compound scaffold, AI and ML can be integrated at various stages of the design and optimization process.

De Novo Design: Generative AI models can be trained on existing chemical and biological data to design novel derivatives of this compound with desired properties. These models can explore a vast chemical space to propose structures that are likely to be active and have favorable drug-like characteristics.

Predictive Modeling: ML models can be developed to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of designed derivatives. This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Structure-Activity Relationship (SAR) Analysis: AI algorithms can identify complex patterns in SAR data that may not be apparent to human researchers. This can provide valuable insights into the key structural features that govern the activity of this compound derivatives and guide their further optimization.

Preclinical Development of Lead Compounds from this compound Scaffold

Once a lead compound from the this compound scaffold has been identified and optimized, it must undergo rigorous preclinical development to assess its safety and efficacy before it can be considered for human clinical trials. This phase of research involves a series of in vitro and in vivo studies.

A key part of preclinical development is the evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies have been conducted on derivatives of this scaffold to assess their in vitro ADME profiles, including their solubility and metabolic stability in different species. mdpi.com

The preclinical development pipeline for a hypothetical lead compound, "BPC-Lead," is outlined below:

| Preclinical Stage | Key Studies | Objective |

| In Vitro Pharmacology | Target-based and cell-based assays | To confirm the mechanism of action and potency in a biological system. |

| In Vitro ADME/Tox | Metabolic stability, plasma protein binding, cytotoxicity, genotoxicity assays | To assess the drug-like properties and potential for toxicity. |

| In Vivo Pharmacokinetics | Studies in animal models (e.g., rodents) to determine how the drug is absorbed, distributed, metabolized, and excreted. | To understand the drug's behavior in a living organism and to inform dosing for efficacy studies. |

| In Vivo Efficacy | Studies in animal models of the target disease. | To demonstrate that the drug has the desired therapeutic effect in a living system. |

| Toxicology Studies | Acute and chronic toxicity studies in at least two animal species. | To identify potential adverse effects and determine a safe dose range for human studies. |

The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies and initiating clinical trials in humans.

Q & A

Q. What are the common synthetic routes for 1-Benzylpyrrolidine-3-carbonitrile, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. A practical approach involves the reaction of pyrrolidine derivatives with benzyl halides, followed by cyanation at the 3-position. For example, cycloaddition reactions using nitrile-containing precursors under controlled temperatures (e.g., 25–80°C) and catalysts like K₂CO₃ or NaH can yield the target compound. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the C–N bond in the pyrrolidine ring measures ~1.47 Å, and the benzyl group adopts a twisted conformation relative to the heterocycle .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how can SHELX software address these?

Challenges include:

- Disorder in flexible groups : The benzyl or pyrrolidine moieties may exhibit rotational disorder. SHELXL (via SHELX-2018) refines anisotropic displacement parameters (ADPs) and applies restraints to disordered regions .

- Twinned crystals : SHELXD detects pseudo-merohedral twinning and applies HKLF5 formatting for data integration .

- Weak diffraction : High-resolution data (e.g., θmax = 25.0°) collected at low temperature (296 K) improves signal-to-noise ratios .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT calculations : Gaussian or ORCA software models charge distribution. The nitrile carbon (C≡N) shows high electrophilicity (Mulliken charge ~+0.35), favoring nucleophilic attacks (e.g., Grignard additions) .

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), predicting binding affinities. The pyrrolidine ring’s conformation (envelope or twisted) influences steric accessibility .

- QSAR studies : Regression models correlate substituent electronic effects (Hammett σ) with reaction rates. For example, electron-withdrawing groups at the benzyl position increase nitrile reactivity .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Steric effects : Bulky substituents on the pyrrolidine ring (e.g., 3-methyl) reduce binding to flat enzyme active sites (e.g., kinases) but enhance selectivity for hydrophobic pockets .

- Electronic effects : Electron-donating groups (e.g., methoxy) on the benzyl ring increase π-π stacking with aromatic residues in receptors, improving affinity. Conversely, electron-withdrawing groups (e.g., nitro) enhance metabolic stability .

- Case study : 1-Benzyl-3-methylpyrrolidine-3-carbonitrile (monoisotopic mass 200.131349 Da) showed 2-fold higher inhibitory activity against a kinase target compared to the parent compound due to optimized steric bulk .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound analogs?

- Dynamic vs. static structures : NMR detects time-averaged conformations, while SCXRD captures static snapshots. For example, NMR may suggest rapid ring puckering, whereas crystallography shows a single dominant conformation .

- Validation : Cross-validate bond lengths (e.g., C–N: 1.47 Å in XRD vs. 1.49 Å in DFT) and compare ADPs with calculated thermal ellipsoids .

- Temperature effects : Low-temperature crystallography (100 K) reduces thermal motion artifacts, aligning better with computational models .

Q. How are enantiomers of this compound derivatives resolved, and what chiral analysis methods are recommended?

- Synthesis : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) induce asymmetry during cyclization. Alternatively, enzymatic resolution using lipases separates enantiomers .

- Analysis :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers (retention time difference >2 min) .

- Circular dichroism (CD) : Peaks at 220–250 nm distinguish R and S configurations .

- Case study : Tartaric acid derivatives resolved racemic 1-benzyl-3-aminopyrrolidine with >99% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.